molecular formula C19H17F3N6O B2656120 2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide CAS No. 1796971-30-6

2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2656120
CAS No.: 1796971-30-6
M. Wt: 402.381
InChI Key: WKQSFSANSQFQSV-UHFFFAOYSA-N
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Description

2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, a pyridine ring, a pyrrolidine ring, and a triazole ring, making it a molecule of interest for researchers in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or other precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the Triazole Ring: This is usually done via a click chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final steps involve coupling the pyrrolidine and triazole intermediates with the phenyl and pyridine groups under conditions that may include the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially altering the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of trifluoromethylated heterocycles.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites, where it can modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide
  • 2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxylate
  • 2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxylamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and potential efficacy in various applications.

This detailed overview provides a comprehensive understanding of the compound, from its synthesis to its applications and unique features

Properties

IUPAC Name

2-phenyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c20-19(21,22)13-6-7-17(23-10-13)27-9-8-14(12-27)25-18(29)16-11-24-28(26-16)15-4-2-1-3-5-15/h1-7,10-11,14H,8-9,12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQSFSANSQFQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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